Methyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate
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Overview
Description
Methyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine moiety attached to a methylpropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate typically involves the reaction of 3-chloropyridine with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rate. After the reaction is complete, the product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols
Scientific Research Applications
Methyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-chloropyridin-2-yl)acetate: Similar structure but with an acetate group instead of a methylpropanoate group.
3-Chloropyridine: Lacks the ester functional group but shares the chloropyridine core structure
Uniqueness
Its ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,9(13)14-3)8-7(11)5-4-6-12-8/h4-6H,1-3H3 |
InChI Key |
XVFNIEFPGUNSHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)Cl)C(=O)OC |
Origin of Product |
United States |
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